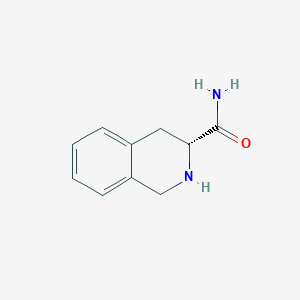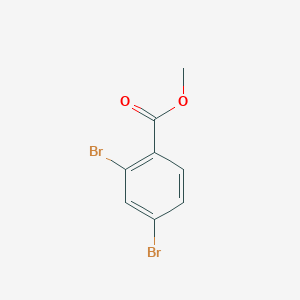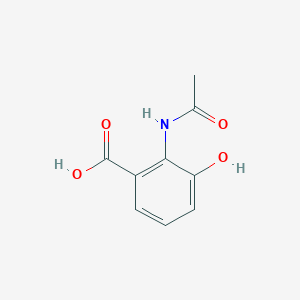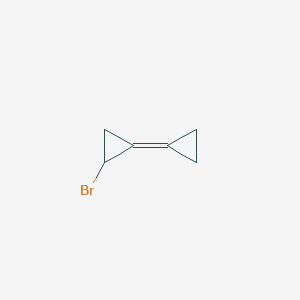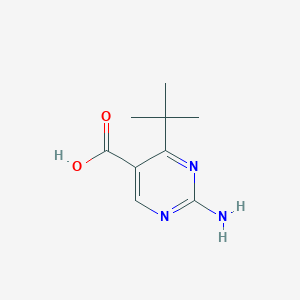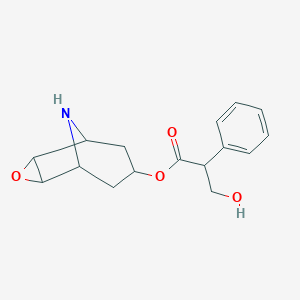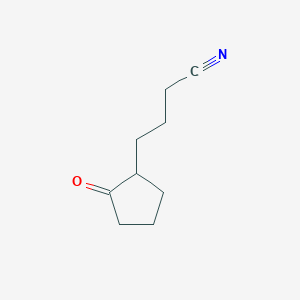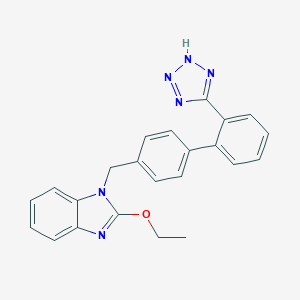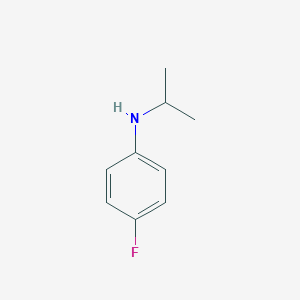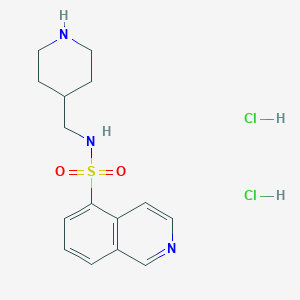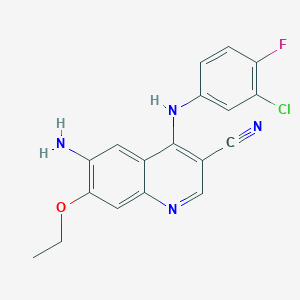
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline
Übersicht
Beschreibung
6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline (6-ACFE-3-CN-7-EOQ) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. 6-ACFE-3-CN-7-EOQ has been studied for its ability to act as an inhibitor of various enzymes and its potential use in drug discovery.
Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Research
Aminoquinolines such as chloroquine and hydroxychloroquine have been traditionally used as antimalarial agents. These compounds exhibit their antimalarial activity by interfering with the growth and reproduction of the malaria parasite in red blood cells. Recent studies have also explored their potential antiviral effects, including against viruses that are structurally similar to the SARS-CoV-2 virus responsible for COVID-19. The mechanism of action involves the alteration of endosomal pH and interference with the glycosylation of viral proteins, which can inhibit viral replication (França et al., 2020).
Anti-inflammatory Properties
The anti-inflammatory properties of aminoquinolines have been documented, particularly in the context of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. These compounds can modulate the immune system and reduce inflammation, making them valuable in research focused on inflammatory and autoimmune conditions (McIntosh & Greenwood, 1998).
Cancer Research
Recent advances have highlighted the potential anticancer activities of compounds containing the quinoline moiety, including aminoquinolines. These compounds can induce cell cycle arrest, promote apoptosis in cancer cells, and inhibit tumor growth. Research in this area focuses on understanding the molecular pathways affected by quinolines and their derivatives, which could lead to the development of new therapeutic strategies for cancer treatment (Saadeh et al., 2020).
Eigenschaften
IUPAC Name |
6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-2-25-17-7-16-12(6-15(17)22)18(10(8-21)9-23-16)24-11-3-4-14(20)13(19)5-11/h3-7,9H,2,22H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQFOGOHLOICRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452807 | |
| Record name | T5590514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-((3-chloro-4-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile | |
CAS RN |
361162-95-0 | |
| Record name | T5590514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

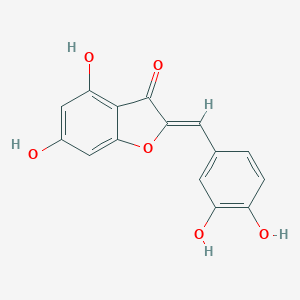
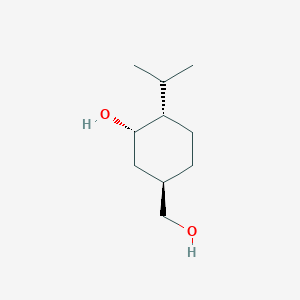
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
